molecular formula C14H10ClNO B6376321 5-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% CAS No. 1262000-38-3

5-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95%

Cat. No. B6376321
CAS RN: 1262000-38-3
M. Wt: 243.69 g/mol
InChI Key: ADUOOMJOCACNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% (5-CMP-2-CN) is a synthetic compound that has a wide range of applications in the scientific field. It is commonly used in organic synthesis, and its structure is composed of two aromatic rings, a chlorine atom, and a cyanophenol group. The compound has been studied extensively in the field of organic chemistry and its applications in scientific research.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound acts as a nucleophile, which is a molecule that can donate electrons to form a covalent bond with another molecule. This allows the compound to react with other molecules, such as those found in organic compounds, to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% have not been extensively studied. However, some studies have indicated that the compound has an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation and pain, and the inhibition of their production by 5-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% may be beneficial in the treatment of certain conditions.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it can be used in a variety of synthetic reactions. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 5-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% is that it is a relatively strong acid and can cause skin irritation if it comes into contact with the skin.

Future Directions

The potential future directions for 5-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% are numerous. Further studies could be conducted to determine the exact mechanism of action of the compound and its effects on other enzymes. In addition, further research could be conducted to determine the potential therapeutic uses of the compound. Finally, the compound could be used in the synthesis of new organic compounds, such as polymers and dyes, which could have a variety of applications in the scientific and industrial fields.

Synthesis Methods

The synthesis of 5-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% is typically achieved through a multi-step process. The first step involves the reaction of 3-chloro-2-methylphenol and sodium cyanide to form an intermediate product. This intermediate product is then reacted with an aqueous solution of sodium hydroxide, resulting in the formation of 5-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95%. This reaction is typically carried out at a temperature of 80°C in order to achieve the desired yield. The reaction can also be performed in the presence of a catalyst, such as palladium chloride, to improve the efficiency of the reaction.

Scientific Research Applications

5-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as cyclic ethers and heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antineoplastic drugs. In addition, 5-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% has been used in the synthesis of dyes and pigments, which can be used in the production of paints and inks.

properties

IUPAC Name

4-(3-chloro-2-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-12(3-2-4-13(9)15)10-5-6-11(8-16)14(17)7-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUOOMJOCACNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684801
Record name 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-2-methylphenyl)-2-cyanophenol

CAS RN

1262000-38-3
Record name 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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